molecular formula C19H15FN4O2S B2895602 N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-40-0

N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2895602
CAS RN: 1021075-40-0
M. Wt: 382.41
InChI Key: DTUFVNZCKZEKRE-UHFFFAOYSA-N
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Description

N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also known as Compound A, is a potent and selective inhibitor of a specific protein kinase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Neurodegenerative Disease Research

The compound has been identified as a potential candidate for the development of positron emission tomography (PET) imaging probes . This application is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s disease . The dysregulation of tropomyosin receptor kinases (TrkA/B/C) is a hallmark of these diseases, and the compound’s ability to inhibit Trk signaling could be pivotal in understanding and tracking disease progression through PET imaging.

Cancer Therapeutics

Beyond neurodegenerative diseases, TrkA/B/C signaling is also known to drive tumorigenesis and metastatic potential in various cancers . The compound’s inhibitory effect on Trk receptors suggests its utility in cancer research, where it could be used to explore therapeutic avenues for neurogenic and non-neurogenic human cancers .

Anti-Fibrosis Activity

In the realm of fibrotic diseases, pyrimidine derivatives, which are structurally related to the compound, have shown significant anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells, and some have presented better activities than existing drugs. This indicates that our compound could be studied further for its efficacy in treating conditions like liver fibrosis.

Medicinal Chemistry

The compound’s structure, featuring a pyrimidine moiety, is considered a privileged structure in medicinal chemistry . It can be employed in the design of libraries of novel heterocyclic compounds with potential biological activities, opening avenues for the discovery of new drugs with diverse pharmacological profiles.

Pharmacological Activity Profiling

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . The compound could be used as a core structure to synthesize new derivatives and study their activity profiles, which could lead to the development of new pharmacological agents.

Collagen Synthesis Inhibition

In the study of anti-fibrosis activity, compounds similar to the one have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that the compound could be researched for its potential to inhibit collagen synthesis in fibrotic diseases.

Radioligand Development

The compound’s suitability for efficient fluorine-18 labeling makes it a promising candidate for the development of radioligands . These radioligands can be used in PET scans to visualize and quantify physiological functions, which is crucial for both diagnostics and the evaluation of therapeutic responses.

Mechanism of Action

Target of Action

The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their function . The inhibition of these receptors disrupts their signaling pathways, which can lead to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound affects the signaling pathways associated with the TrkA/B/C receptors . These pathways are involved in a variety of cellular processes, including cell survival, growth, and differentiation . By inhibiting these receptors, the compound can disrupt these processes and potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .

Pharmacokinetics

The compound has been identified as a potential candidate for positron emission tomography (pet) imaging probes , suggesting that it may have favorable physicochemical properties for in vivo applications .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the TrkA/B/C receptors . By inhibiting these receptors, the compound can disrupt the signaling pathways associated with these receptors, leading to changes in cellular processes such as cell growth and differentiation . This can potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .

properties

IUPAC Name

N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-7-4-8-15(11-14)21-17(25)12-27-18-10-9-16(23-24-18)22-19(26)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUFVNZCKZEKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

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